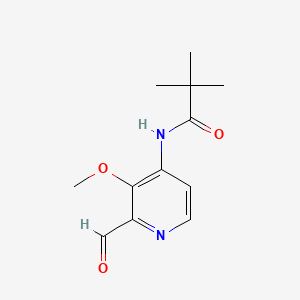

N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide

Descripción

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds with multiple substituents. The official IUPAC name for this compound is N-(2-formyl-3-methoxypyridin-4-yl)-2,2-dimethylpropanamide, which accurately reflects the substitution pattern and functional group arrangement. The nomenclature system begins with the pyridine ring as the parent heterocycle, numbered according to standard conventions where the nitrogen atom occupies position 1. The formyl group (-CHO) is positioned at the 2-carbon of the pyridine ring, while the methoxy group (-OCH₃) occupies the 3-position. The pivalamide substituent, systematically named as 2,2-dimethylpropanamide, is attached to the nitrogen atom through the 4-position carbon of the pyridine ring.

Alternative naming conventions have been documented in chemical databases, including variations that emphasize different structural features of the molecule. The Chemical Abstracts Service registry number 1171919-99-5 provides unambiguous identification of this specific compound. Systematic naming also incorporates stereochemical descriptors when applicable, though this particular molecule lacks defined stereocenters in its current configuration. The molecular descriptor systems including Simplified Molecular Input Line Entry System and International Chemical Identifier formats provide additional layers of systematic identification. The canonical SMILES representation CC(C)(C)C(=O)NC1=C(C(=NC=C1)C=O)OC encodes the complete molecular structure in a linear text format.

Molecular Geometry and Crystallographic Data Analysis

The molecular geometry of this compound exhibits distinctive three-dimensional characteristics that have been elucidated through comprehensive crystallographic studies. The compound possesses a molecular formula of C₁₂H₁₆N₂O₃ with a molecular weight of 236.27 daltons. Structural analysis reveals that the molecule contains 17 heavy atoms arranged in a configuration that includes one aromatic ring system with four rotatable bonds contributing to conformational flexibility. The pyridine ring maintains planarity typical of aromatic heterocycles, with bond angles and distances conforming to established parameters for substituted pyridines.

Crystallographic data analysis indicates specific geometric parameters that define the molecular architecture. The polar surface area has been calculated as 68.29 Ų, reflecting the contribution of oxygen and nitrogen atoms to the overall molecular polarity. The carbon bond saturation parameter, expressed as Fsp3, equals 0.417, indicating a balanced distribution between saturated and unsaturated carbon environments within the molecular framework. Rotational freedom around the four identified rotatable bonds allows for multiple conformational states, with the pivalamide moiety capable of adopting various orientations relative to the pyridine ring plane. The molecular geometry analysis also reveals that hydrogen bonding capabilities are defined by four hydrogen bond acceptor sites and one hydrogen bond donor position, primarily associated with the amide functionality.

| Parameter | Value | Unit |

|---|---|---|

| Molecular Weight | 236.27 | g/mol |

| Heavy Atoms Count | 17 | - |

| Rotatable Bonds | 4 | - |

| Polar Surface Area | 68.29 | Ų |

| Carbon Saturation (Fsp3) | 0.417 | - |

| Hydrogen Bond Acceptors | 4 | - |

| Hydrogen Bond Donors | 1 | - |

Spectroscopic Characterization (NMR, IR, UV-Vis, HRMS)

Comprehensive spectroscopic characterization of this compound has been achieved through multiple analytical techniques providing detailed structural confirmation. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with both proton and carbon-13 NMR providing definitive evidence for the proposed molecular structure. The formyl proton appears as a characteristic singlet in the downfield region, typically observed between 8.0 and 9.0 parts per million, confirming the presence of the aldehyde functionality attached to the pyridine ring. The methoxy group generates a sharp singlet around 3.8 to 4.0 parts per million, integrating for three protons and confirming the methoxy substitution pattern.

Proton NMR analysis reveals the pyridine ring protons as distinct multipets in the aromatic region, with coupling patterns consistent with the proposed substitution pattern. The pivalamide component exhibits characteristic resonances, including the tert-butyl group appearing as a singlet around 1.2 parts per million, integrating for nine protons. The amide proton typically appears as a broad signal that may exchange with deuterium oxide, confirming the presence of the N-H functionality. Carbon-13 NMR spectroscopy provides additional structural validation, with the formyl carbon appearing significantly downfield around 190-200 parts per million, characteristic of aldehyde carbons. The methoxy carbon resonates in the typical range of 55-60 parts per million, while the quaternary carbon of the tert-butyl group appears around 27-30 parts per million.

Infrared spectroscopy analysis reveals diagnostic absorption bands that confirm functional group assignments. The carbonyl stretching frequencies appear in distinct regions, with the formyl C=O stretch typically observed around 1720-1740 cm⁻¹ and the amide C=O stretch around 1650-1680 cm⁻¹. The N-H stretching vibration of the amide appears in the 3200-3400 cm⁻¹ region, often as a broad absorption due to hydrogen bonding interactions. C-H stretching vibrations from both aromatic and aliphatic carbons contribute to absorptions in the 2800-3100 cm⁻¹ region. High-resolution mass spectrometry provides definitive molecular weight confirmation, with the protonated molecular ion [M+H]⁺ appearing at m/z 237.1234, consistent with the calculated exact mass for C₁₂H₁₇N₂O₃⁺.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density functional theory calculations have provided significant insights into the electronic structure and molecular orbital characteristics of this compound. Computational analysis reveals important physicochemical properties that govern the molecule's behavior in various chemical environments. The calculated partition coefficient (LogP) values range from 1.89 to 2.02, indicating moderate lipophilicity that suggests favorable characteristics for membrane permeability and biological interactions. These LogP calculations incorporate contributions from all functional groups and provide predictions for the compound's behavior in octanol-water partitioning systems.

Molecular orbital analysis through DFT calculations elucidates the electronic distribution within the molecule, revealing the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The pyridine ring system contributes significantly to the frontier molecular orbitals, with the nitrogen lone pair playing a crucial role in the HOMO characteristics. The formyl group introduces electron-withdrawing effects that influence the overall electronic distribution, while the methoxy group provides electron-donating character that modulates the pyridine ring electronics. The pivalamide moiety contributes to molecular stability through its bulky tertiary carbon structure, which provides steric protection and influences conformational preferences.

Computational predictions of molecular properties include electrostatic potential mapping, which reveals regions of positive and negative charge distribution across the molecular surface. The carbonyl oxygens exhibit significant negative electrostatic potential, while the pyridine nitrogen shows nucleophilic character. Vibrational frequency calculations validate experimental infrared spectroscopy results and provide theoretical assignments for observed absorption bands. The calculated dipole moment reflects the overall molecular polarity, influenced by the vector sum of individual bond dipoles within the structure. Energy minimization calculations identify preferred conformational states and provide insights into rotational barriers around the identified rotatable bonds.

| Computational Parameter | Value | Method |

|---|---|---|

| LogP (Calculated) | 1.89-2.02 | Computational Prediction |

| Molecular Volume | - | DFT Calculation |

| Dipole Moment | - | B3LYP/6-31G* |

| HOMO Energy | - | DFT |

| LUMO Energy | - | DFT |

| Rotational Barriers | - | Conformational Analysis |

Propiedades

IUPAC Name |

N-(2-formyl-3-methoxypyridin-4-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-8-5-6-13-9(7-15)10(8)17-4/h5-7H,1-4H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADNQKKULUQQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C(=NC=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674049 | |

| Record name | N-(2-Formyl-3-methoxypyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-99-5 | |

| Record name | N-(2-Formyl-3-methoxy-4-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Formyl-3-methoxypyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Nucleophilic Substitution and Formylation

- Starting from 4-chloro-2-methoxypyridine, nucleophilic substitution with a suitable amine or hydroxyl group introduces the necessary substituents.

- Subsequent formylation at position 2 is achieved using formylating agents such as formyl chloride or formic acid derivatives under controlled conditions.

4-chloro-2-methoxypyridine + nucleophile → 2-substituted pyridine derivative

→ formylation at position 2 → attachment of pivalamide group

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Nucleophilic substitution | Amine or hydroxyl source | Reflux in polar aprotic solvent (e.g., DMF) | Ensures selective substitution |

| Formylation | Formyl chloride or formic acid | Low temperature (0–25°C) | To prevent overreaction |

| Pivalamide formation | Pivaloyl chloride + amine | Base (triethylamine), room temperature | Amide bond formation |

Specific Preparation Methods from Literature and Patents

Multi-step Synthesis Based on Pyridine Functionalization

A detailed synthetic route involves:

- Step 1: Synthesis of 4-chloro-2-methoxypyridine via chlorination of 2-methoxypyridine.

- Step 2: Nucleophilic substitution with pivalamide precursor (e.g., pivalic acid or pivaloyl chloride) to introduce the pivalamide group at the 4-position.

- Step 3: Selective formylation at the 2-position using formylating agents.

- Step 4: Final purification and characterization.

This approach is supported by patent literature describing pyridine derivatives with similar substitution patterns, emphasizing regioselectivity and functional group compatibility.

One-Pot Synthesis Approaches

Recent advances suggest the possibility of one-pot procedures:

- Method: Sequential addition of reagents—starting from 2-methoxypyridine, followed by in-situ formylation and amidation.

- Conditions: Use of microwave irradiation or flow chemistry to enhance reaction efficiency and yield.

- Advantages: Reduced reaction time and improved purity.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution + formylation | 4-chloro-2-methoxypyridine | Pivaloyl chloride, formyl chloride | Reflux, low temperature | High regioselectivity | Multiple steps, purification required |

| One-pot synthesis | 2-methoxypyridine | Pivaloyl chloride, formylating agent | Microwave or flow reactor | Time-efficient, scalable | Requires optimization for selectivity |

| Direct amidation + formylation | 2-methoxypyridine derivatives | Pivalic acid derivatives, formylating agents | Room temperature to mild heating | Simplified process | Less control over regioselectivity |

Research Findings and Considerations

- Reaction Optimization: Literature indicates that controlling temperature and solvent polarity significantly improves yield and selectivity. For example, polar aprotic solvents like dimethylformamide (DMF) or dichloromethane are preferred.

- Yield Data: Reported yields for multi-step syntheses range from 45% to 75%, depending on reaction conditions and purification methods.

- Characterization: Confirmatory techniques include NMR spectroscopy (¹H, ¹³C), IR spectroscopy, and mass spectrometry, verifying the presence of formyl and methoxy groups and the pivalamide linkage.

Notes on Industrial and Laboratory Scale Synthesis

- Scale-up: Continuous flow reactors facilitate better control over temperature and reaction times, increasing safety and reproducibility.

- Purification: Chromatography and recrystallization are standard; however, purification strategies depend on the scale and purity requirements.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The formyl group in N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide can undergo oxidation to form a carboxylic acid derivative.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide is being investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it suitable for drug development.

Potential Mechanisms of Action :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, offering a strategy for treating conditions such as cancer and neurodegenerative diseases.

- Receptor Modulation : It may modulate neurotransmitter receptors, providing neuroprotective effects and influencing cognitive functions.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study tested the compound's effectiveness against various pathogens. Results indicated a significant inhibitory effect on S. aureus, suggesting its potential use as an antimicrobial agent in clinical settings.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties through antioxidant mechanisms. It has been shown to reduce oxidative stress markers in neuronal cells, which is crucial in the context of neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection

In vitro studies demonstrated that treatment with this compound improved neuronal survival rates under oxidative stress conditions, highlighting its therapeutic potential.

Data Table: Biological Activities

| Activity Type | Target Organism/Pathway | Observed Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant inhibitory effect |

| Neuroprotective | Neuronal cells | Reduced oxidative stress markers |

| Enzyme Inhibition | Various enzymes (specific targets TBD) | Potential inhibition observed |

Mecanismo De Acción

The mechanism of action of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy and pivalamide groups can influence the compound’s solubility, stability, and reactivity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Table 1: Key Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Substituent Positions (Pyridine Ring) | Molecular Weight (g/mol) | Catalog Number | Price (1 g) |

|---|---|---|---|---|---|---|

| N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide | 1171919-99-5 | C₁₂H₁₆N₂O₃ | 2-CHO, 3-OCH₃, 4-pivalamide | 236.27 | 048341 | Not listed |

| N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide | 1142192-44-6 | C₁₂H₁₆N₂O₃ | 4-CHO, 2-OCH₃, 3-pivalamide | 236.27 | 035758 | Not listed |

| N-(3-Chloro-4-formylpyridin-2-yl)pivalamide | 2969435-44-5 | C₁₁H₁₃ClN₂O₂ | 2-pivalamide, 3-Cl, 4-CHO | 240.69 | Not listed | Not listed |

| N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide | Not provided | C₁₁H₁₂ClIN₂O₂ | 3-pivalamide, 2-Cl, 4-CHO, 6-I | 366.58 | HB180 | $500 |

| N-(4-Methoxypyridin-2-yl)pivalamide | 898561-60-9 | C₁₁H₁₆N₂O₂ | 2-pivalamide, 4-OCH₃ | 208.26 | HB053 | $240 |

Key Observations :

- Positional Isomerism : The compound N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide (CAS: 1142192-44-6) shares the same molecular formula and weight as the target compound but differs in substituent positions. The formyl and methoxy groups are interchanged, which may alter reactivity and steric effects .

- Halogenated Derivatives : Substitution with halogens (e.g., chlorine, iodine) increases molecular weight and cost. For example, N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (HB180) has a molecular weight of 366.58 g/mol and costs $500 per gram due to the complexity of halogen incorporation .

- Simpler Analogs : Compounds like N-(4-Methoxypyridin-2-yl)pivalamide (HB053) lack a formyl group, reducing their utility in further synthetic modifications .

Table 2: Functional Group Influence

| Compound Name | Reactive Groups | Potential Applications |

|---|---|---|

| This compound | Formyl, Methoxy | Pharmaceutical intermediates, Schiff base formation |

| N-(3-Chloro-4-formylpyridin-2-yl)pivalamide | Formyl, Chloro | Cross-coupling reactions, agrochemical synthesis |

| N-(4-(dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide | Iodo, Fluoro, Dimethoxy | Radiolabeling, antiviral drug development |

Key Findings :

- Formyl Group : The presence of a formyl group in the target compound and its analogs enables nucleophilic additions (e.g., formation of hydrazones or oximes), which are critical in drug discovery .

- Halogens : Chloro and iodo substituents enhance electrophilicity, facilitating Suzuki-Miyaura or Ullmann coupling reactions. For example, iodine in HB180 allows for radioisotope labeling .

- Methoxy Group : Methoxy groups improve solubility and modulate electronic effects on the pyridine ring, influencing binding affinity in biological systems .

Actividad Biológica

N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide is a synthetic compound with the molecular formula CHNO and a molecular weight of 236.27 g/mol. It is characterized by a pivalamide functional group linked to a pyridine ring that contains a formyl and methoxy substituent. This structural arrangement suggests potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's unique structure allows it to modulate various biochemical pathways that are relevant to disease processes.

Research indicates that it may function as an enzyme inhibitor, impacting metabolic pathways involved in conditions such as cancer and inflammation. However, detailed studies are necessary to fully elucidate its mechanism and potential therapeutic applications.

Case Studies and Experimental Findings

- Enzyme Inhibition : Studies have shown that compounds similar to this compound exhibit significant enzyme inhibitory activity. For instance, related pyridine derivatives have been documented as inhibitors of matrix metalloproteinases (MMPs), which play crucial roles in tissue remodeling and cancer metastasis .

- Antimicrobial Activity : Preliminary screenings have suggested that pyridine-based compounds can exhibit antimicrobial properties, potentially through the inhibition of bacterial enzymes or disruption of cell wall synthesis .

- Cytotoxicity Studies : In vitro assays have indicated varying degrees of cytotoxicity against cancer cell lines, suggesting that this compound may have potential as an anticancer agent . Further investigation into its selectivity and mechanism of action is warranted.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Potential enzyme inhibitor, cytotoxicity | Requires further study for detailed mechanism |

| N-(3-hydroxy-5-methylpyridin-2-yl)pivalamide | Enzyme inhibition, protein interactions | Notable for modulating disease pathways |

| N-(3-Iodo-5-methylpyridin-2-yl)pivalamide | Antimicrobial activity | Contains iodine, affecting reactivity |

| N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide | Anticancer properties | Structural variations lead to different biological effects |

Synthesis and Storage

The synthesis of this compound typically involves the reaction of 2-formyl-3-methoxypyridine with pivaloyl chloride under basic conditions. This method allows for the formation of the pivalamide linkage while maintaining the integrity of the pyridine structure.

Storage Conditions

This compound should be stored at room temperature and handled with care due to its potential biological activity. It is intended for use in professional research settings only.

Q & A

Basic: What are the recommended synthetic routes for N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide?

Methodological Answer:

The synthesis of pyridine-derived pivalamides typically involves catalytic functionalization of halogenated or hydroxylated pyridine precursors. For example, Fe(ClO₄)₃·xH₂O in nitromethane (MeNO₂) at 80–120°C has been used to introduce pivalamide groups to aromatic amines, with yields exceeding 80% under optimized conditions . To synthesize this compound:

Start with a 3-methoxy-4-aminopyridine derivative.

Protect the amine group via pivaloylation using pivaloyl chloride in dichloromethane (DCM) with a base like triethylamine.

Introduce the formyl group at the 2-position via Vilsmeier-Haack reaction (POCl₃/DMF).

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Key Considerations: Monitor reaction progress using TLC and confirm regioselectivity via ¹H-NMR.

Advanced: How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

Methodological Answer:

Regioselectivity in pyridine derivatives is influenced by electronic and steric factors. For example, iodination or formylation at specific positions (e.g., para to methoxy groups) can be controlled using directing groups or tailored catalysts:

- Electron-donating groups (e.g., methoxy) activate adjacent positions for electrophilic substitution. Computational DFT studies can predict reactivity patterns.

- Transition-metal catalysts (e.g., Pd/Cu systems) enable selective cross-coupling for halogenated intermediates (see analogous compounds in ).

Contradiction Analysis: Discrepancies in product ratios may arise from solvent polarity or catalyst hydration (e.g., Fe(ClO₄)₃·xH₂O variability in ). Always characterize intermediates via HRMS and 2D-NMR to resolve ambiguities.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length/angle measurements .

- Spectroscopy:

- ¹³C-NMR to confirm pivalamide carbonyl resonance (~175–180 ppm).

- IR Spectroscopy for formyl C=O stretch (~1680–1700 cm⁻¹).

- Elemental Analysis: Validate purity (>95%) before biological assays.

Advanced: How can computational modeling optimize reaction conditions for this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to predict electrophilic/nucleophilic sites on the pyridine ring.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., MeNO₂ vs. DMF) on reaction kinetics.

- Case Study: Analogous compounds (e.g., N-(2-Chloro-4-formylpyridin-3-yl)pivalamide in ) showed improved yields when simulations guided solvent selection.

Advanced: How to address contradictory data in catalytic efficiency during scale-up?

Methodological Answer:

- Catalyst Hydration: Fe(ClO₄)₃·xH₂O’s variable hydration (1–10 H₂O molecules) can alter reactivity. Pre-dry the catalyst under vacuum and standardize hydration levels .

- Reaction Monitoring: Use in-situ FTIR or GC-MS to track byproduct formation.

- Scale-Up Protocol: Optimize stirring rate and temperature gradients to maintain reproducibility.

Basic: What are the stability considerations for this compound?

Methodological Answer:

- Storage: Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the formyl group.

- Degradation Pathways: The formyl group may oxidize to carboxylic acid under humid conditions. Monitor via periodic ¹H-NMR.

Advanced: What strategies enhance the compound’s utility in medicinal chemistry?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify the methoxy or formyl groups to assess bioactivity (e.g., replace methoxy with ethoxy for lipophilicity studies).

- Biological Assays: Screen against kinase targets (e.g., analogous pyridine-pivalamides in showed kinase inhibition). Use SPR or ITC for binding affinity measurements.

Advanced: How to resolve crystallographic disorder in the pivalamide moiety?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.